An In-depth Technical Guide to 3-(Trifluoromethyl)quinolin-7-amine
An In-depth Technical Guide to 3-(Trifluoromethyl)quinolin-7-amine
Foreword: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," a foundational motif that consistently yields compounds with significant biological activity and unique photophysical properties.[1][2] This guide delves into a particularly strategic derivative: 3-(Trifluoromethyl)quinolin-7-amine . The deliberate placement of a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) group at the 7-position is not a random chemical permutation. It is a calculated design choice that imbues the core quinoline structure with a potent combination of properties.
The strongly electron-withdrawing -CF₃ group significantly modulates the electronic character of the heterocyclic ring, enhancing metabolic stability and often improving cell permeability and target binding affinity.[2][3] Concurrently, the electron-donating amine at the 7-position serves as a critical pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This juxtaposition creates a molecule with inherent potential as a kinase inhibitor scaffold, a fluorescent probe for cellular imaging, and a building block for advanced functional materials.[1][2]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its core physicochemical properties, analytical characterization, synthesis, and safety protocols, grounded in established scientific principles and field-proven insights.
Core Physicochemical & Structural Data
3-(Trifluoromethyl)quinolin-7-amine is a solid, typically appearing as a yellow to brown powder under standard conditions. Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source / Rationale |
| CAS Number | 1824276-00-7 | [4] |
| Molecular Formula | C₁₀H₇F₃N₂ | [4] |
| Molecular Weight | 212.17 g/mol | [4] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥97% | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol). Limited aqueous solubility, which increases in acidic conditions due to protonation of the amine. | Inferred from general amine properties.[5][6] |
| logP (XlogP3) | ~2.7 (Predicted) | This value indicates moderate lipophilicity. The trifluoromethyl group significantly increases lipophilicity, while the amine group contributes polarity.[3][7] |
| pKa | (Predicted) ~3-4 (Quinoline N), ~5-6 (Amine N) | Estimated based on similar structures. The electron-withdrawing -CF₃ group reduces the basicity of both the quinoline and the exocyclic amine nitrogens compared to unsubstituted analogs.[8][9] |
Synthesis Pathway: Catalyst-Free Combes Reaction
The synthesis of substituted quinolines often requires harsh acidic conditions or metal catalysts. However, the presence of a trifluoromethyl group provides a distinct advantage for a more efficient and selective synthesis, often via a variation of the Combes quinoline synthesis.
Causality of the Method: The strongly electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon in a β-ketoester (like ethyl 4,4,4-trifluoroacetoacetate) highly electrophilic. This enhanced reactivity facilitates a catalyst-free condensation reaction with an aniline derivative (m-phenylenediamine), followed by an intramolecular electrophilic cyclization and dehydration to yield the final quinoline product with high regioselectivity.[1]
Logical Workflow for Synthesis
Caption: Synthesis workflow for 3-(Trifluoromethyl)quinolin-7-amine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve m-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or chloroform.
-
Addition of Reagent: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-(Trifluoromethyl)quinolin-7-amine.
Spectroscopic and Analytical Characterization
A self-validating protocol for confirming the identity and purity of 3-(Trifluoromethyl)quinolin-7-amine relies on a combination of NMR, Mass Spectrometry, and IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region (approx. 6.5-8.5 ppm). Key expected signals include distinct singlets or narrowly coupled doublets for the protons on the quinoline ring and a broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O. The proton at the 4-position will likely appear as a singlet, and the proton at the 2-position as another singlet, with the remaining aromatic protons showing characteristic coupling patterns.
-
¹³C NMR: The carbon spectrum will show approximately 10 distinct signals. The carbon of the -CF₃ group will be a quartet (due to ¹JCF coupling) around 120-125 ppm.[10] The carbons directly attached to the nitrogen and those in the aromatic system will appear in the range of 110-150 ppm.
-
¹⁹F NMR: This is a crucial and unambiguous test. The spectrum will show a sharp singlet around -60 to -65 ppm (relative to CCl₃F), which is characteristic of an aromatic trifluoromethyl group.[11]
Mass Spectrometry (MS)
Analysis by Electrospray Ionization (ESI) in positive mode is standard.
-
Molecular Ion: A prominent molecular ion peak ([M+H]⁺) is expected at m/z 213.06.
-
Fragmentation Pattern: The quinoline ring is relatively stable.[12] Key fragmentation pathways would likely involve the loss of small neutral molecules. A predicted fragmentation cascade could involve the loss of HCN from the heterocyclic ring or rearrangements, but the core trifluoromethyl-substituted ring system is expected to be a major observed fragment.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid fingerprint of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, sharp bands are characteristic of a primary amine.[13] |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | A strong band in this region confirms the primary amine.[13][14] |
| 1620-1450 | C=C and C=N Stretching | Aromatic/Heterocyclic Rings | Multiple sharp bands corresponding to the quinoline core.[14] |
| 1350-1100 | C-F Stretching | Trifluoromethyl (-CF₃) | A series of very strong, characteristic absorption bands.[11] |
| 1335-1250 | C-N Stretching | Aromatic Amine | A strong band indicating the bond between the amine nitrogen and the aromatic ring.[13] |
Applications in Research and Drug Development
The unique combination of functional groups in 3-(Trifluoromethyl)quinolin-7-amine makes it a molecule of high strategic importance.
Structure-Property Relationship
Caption: Key structure-property-application relationships.
-
Kinase Inhibitor Development: The quinoline core is a well-established scaffold for inhibitors that target the ATP-binding site of kinases.[2] The -CF₃ group can form crucial interactions within hydrophobic pockets, while the 7-amino group can be derivatized to form hydrogen bonds and extend into solvent-exposed regions, allowing for the fine-tuning of selectivity and potency.
-
Fluorescent Probes: The electron-donating amine and electron-withdrawing trifluoromethyl group create a push-pull electronic system.[1] This can result in strong intramolecular charge-transfer (ICT) fluorescence, where the emission wavelength is highly sensitive to the polarity of the local environment. This property makes it a candidate for developing probes to image specific cellular components like lipid droplets or the Golgi apparatus.[1][15]
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
-
Signal Word: Warning
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[16]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
-
Storage: Keep in a dark place, sealed in a dry, and well-ventilated environment at room temperature or under refrigeration (2-8°C).
References
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Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Center for Biotechnology Information (PMC). [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? Reddit. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
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IR: amines. University of Calgary. [Link]
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Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]
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Calculated logP values for investigated compounds. ResearchGate. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. [Link]
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7.3 Solubility of Amines. Chemistry LibreTexts. [Link]
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7-(trifluoromethyl)quinolin-2-amine (C10H7F3N2). PubChemLite. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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